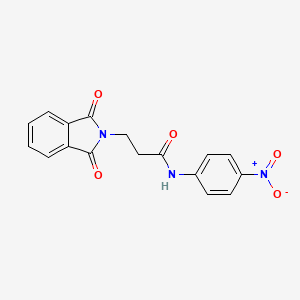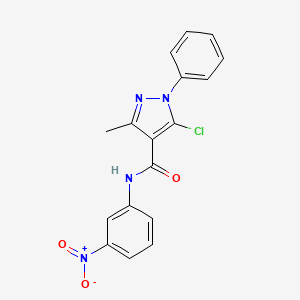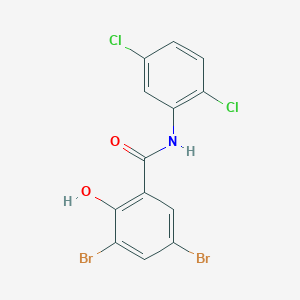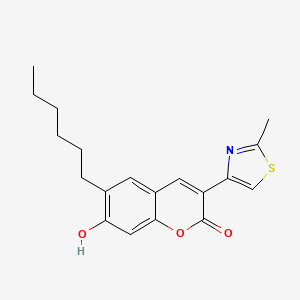
Benzyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea . The reaction is usually catalyzed by acids or bases under reflux conditions. For instance, the use of nano-K₂CO₃ as a catalyst has been reported to yield high regioselectivity and good yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming increasingly common .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the aromatic ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Benzyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Mécanisme D'action
The mechanism of action of Benzyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors, thereby disrupting biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to its antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aryl-6-methyl-5-phenyl-3,4-dihydropyrimidine-2(1H)-thiones: These compounds share a similar pyrimidine core but differ in their substituents.
N-(3-Chlorophenyl)-6-methyl-4-(4-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)-2-oxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide: This compound has a similar structure but includes additional functional groups.
Uniqueness
What sets Benzyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its nitrophenyl group, for example, enhances its potential as an antimicrobial agent .
Propriétés
Formule moléculaire |
C19H17N3O5 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
benzyl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H17N3O5/c1-12-16(18(23)27-11-13-6-3-2-4-7-13)17(21-19(24)20-12)14-8-5-9-15(10-14)22(25)26/h2-10,17H,11H2,1H3,(H2,20,21,24) |
Clé InChI |
KOFRKMPTJWTECN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-isobutyryl-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11701398.png)

![N-[5-(2-{2-[2-(5-Benzamido-1,3,4-thiadiazol-2-YL)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-YL]benzamide](/img/structure/B11701403.png)
![Ethyl 2-[2-(4-bromophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11701404.png)

![(E)-3-Dibenzo[B,D]furan-2-YL-1-phenyl-2-propen-1-one](/img/structure/B11701411.png)

![4-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide](/img/structure/B11701437.png)

![Methyl 2-{[(adamantan-1-YL)carbamoyl]amino}acetate](/img/structure/B11701460.png)
![Methyl 2-dibenzo[B,D]furan-3-YL-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B11701472.png)
![4-(benzylamino)-N'-[(E)-furan-2-ylmethylidene]benzohydrazide](/img/structure/B11701475.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11701478.png)
